1-(3,5-Difluoro-2-(pentyloxy)phenyl)ethanol
CAS No.:
Cat. No.: VC13535324
Molecular Formula: C13H18F2O2
Molecular Weight: 244.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H18F2O2 |
|---|---|
| Molecular Weight | 244.28 g/mol |
| IUPAC Name | 1-(3,5-difluoro-2-pentoxyphenyl)ethanol |
| Standard InChI | InChI=1S/C13H18F2O2/c1-3-4-5-6-17-13-11(9(2)16)7-10(14)8-12(13)15/h7-9,16H,3-6H2,1-2H3 |
| Standard InChI Key | JARYLANPVPAZBC-UHFFFAOYSA-N |
| SMILES | CCCCCOC1=C(C=C(C=C1F)F)C(C)O |
| Canonical SMILES | CCCCCOC1=C(C=C(C=C1F)F)C(C)O |
Introduction
1-(3,5-Difluoro-2-(pentyloxy)phenyl)ethanol is a synthetic organic compound belonging to the class of benzene derivatives. Its molecular formula is C13H18F2O2, and it has a molecular weight of 244.28 g/mol . This compound is characterized by the presence of difluoro and pentyloxy substituents on a phenyl ring, which are linked to an ethanol moiety.
Synthesis and Preparation
The synthesis of 1-(3,5-Difluoro-2-(pentyloxy)phenyl)ethanol typically involves multi-step organic reactions. Although specific synthesis methods for this compound are not detailed in the available literature, similar compounds often require careful selection of starting materials and reaction conditions to achieve high purity and yield.
Applications and Potential Uses
While specific applications of 1-(3,5-Difluoro-2-(pentyloxy)phenyl)ethanol are not widely documented, compounds with similar structures are often explored for their potential in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Research Findings and Future Directions
Research on compounds with fluorinated and alkoxylated phenyl rings often focuses on their biological activity, optical properties, and potential as intermediates in the synthesis of more complex molecules. Future studies could explore the biological activity, stability, and reactivity of 1-(3,5-Difluoro-2-(pentyloxy)phenyl)ethanol to uncover its potential applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume